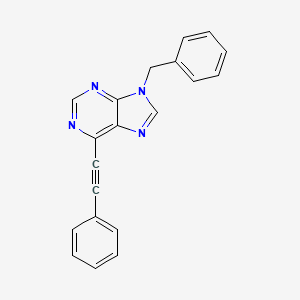
9-Benzyl-6-(2-phenylethynyl)purine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Benzyl-6-(2-phenylethynyl)purine is a heterocyclic compound belonging to the purine family It is characterized by the presence of a benzyl group at the 9th position and a phenylethynyl group at the 6th position of the purine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-Benzyl-6-(2-phenylethynyl)purine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available purine derivatives.
Benzylation: The 9th position of the purine ring is benzylated using benzyl bromide in the presence of a base such as potassium carbonate.
Phenylethynylation: The 6th position is then functionalized with a phenylethynyl group through a Sonogashira coupling reaction. This involves the use of phenylacetylene, a palladium catalyst, and a copper co-catalyst under an inert atmosphere.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, as well as ensuring cost-effectiveness and safety in large-scale operations.
Analyse Chemischer Reaktionen
Types of Reactions
9-Benzyl-6-(2-phenylethynyl)purine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the purine ring, particularly at positions susceptible to nucleophilic attack.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of oxidized derivatives with functional groups such as carboxylic acids or ketones.
Reduction: Formation of reduced derivatives with functional groups such as alcohols or amines.
Substitution: Formation of substituted purine derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
9-Benzyl-6-(2-phenylethynyl)purine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe to study purine metabolism and enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 9-Benzyl-6-(2-phenylethynyl)purine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. This interaction can affect various biochemical pathways, leading to the observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 9-Benzyl-6-chloropurine
- 9-Benzyl-6-(2-phenylmethoxyethyl)purine
- 9-Benzyl-6-(phenylethynyl)-9H-purine
Uniqueness
9-Benzyl-6-(2-phenylethynyl)purine is unique due to the presence of both benzyl and phenylethynyl groups, which confer distinct chemical and biological properties. These functional groups enhance its reactivity and potential for diverse applications compared to similar compounds.
Eigenschaften
CAS-Nummer |
292036-87-4 |
|---|---|
Molekularformel |
C20H14N4 |
Molekulargewicht |
310.4 g/mol |
IUPAC-Name |
9-benzyl-6-(2-phenylethynyl)purine |
InChI |
InChI=1S/C20H14N4/c1-3-7-16(8-4-1)11-12-18-19-20(22-14-21-18)24(15-23-19)13-17-9-5-2-6-10-17/h1-10,14-15H,13H2 |
InChI-Schlüssel |
WRIGMYJLOIMKSY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CN2C=NC3=C(N=CN=C32)C#CC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Methyl-2-phenyl-5,6-dihydrofuro[2,3-d]pyrimidine](/img/structure/B12929207.png)
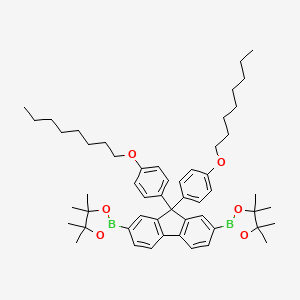
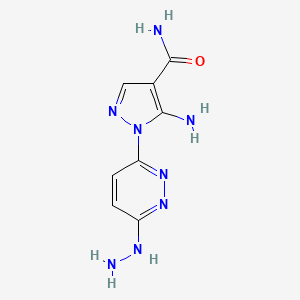

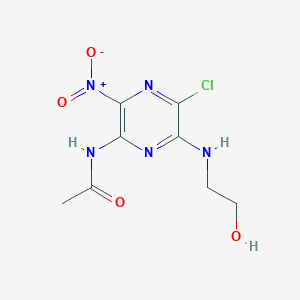


![2-[4-(2-Hydroxyethyl)-1H-1,2,3-triazol-1-yl]-N-methyladenosine](/img/structure/B12929240.png)
![8-[(6-Aminohexyl)amino]adenosine 5'-(dihydrogen phosphate)](/img/structure/B12929241.png)
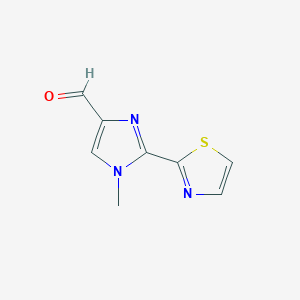



![1H-Imidazo[4,5-d][1,2,3]triazine-4(5H)-thione](/img/structure/B12929268.png)
